Reichardt's dye

Catalog No.
S610058
CAS No.
10081-39-7
M.F
C41H29NO
M. Wt
551.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Reichardt's dye

CAS Number

10081-39-7

Product Name

Reichardt's dye

IUPAC Name

2,6-diphenyl-4-(2,4,6-triphenylpyridin-1-ium-1-yl)phenolate

Molecular Formula

C41H29NO

Molecular Weight

551.7 g/mol

InChI

InChI=1S/C41H29NO/c43-41-37(31-18-8-2-9-19-31)28-36(29-38(41)32-20-10-3-11-21-32)42-39(33-22-12-4-13-23-33)26-35(30-16-6-1-7-17-30)27-40(42)34-24-14-5-15-25-34/h1-29H

InChI Key

UWOVWIIOKHRNKU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)C4=CC(=C(C(=C4)C5=CC=CC=C5)[O-])C6=CC=CC=C6)C7=CC=CC=C7

Synonyms

2,6-diphenyl-4-(2,4,6-triphenyl-1-pyridinio)phenolate, Reichardt's dye

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)C4=CC(=C(C(=C4)C5=CC=CC=C5)[O-])C6=CC=CC=C6)C7=CC=CC=C7

The exact mass of the compound 2,6-Diphenyl-4-(2,4,6-triphenyl-1-pyridinio)phenolate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Pyridinium Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Reichardt's dye (CAS 10081-39-7), also known as Betaine 30, is a highly conjugated pyridinium N-phenolate betaine that serves as the definitive standard for the empirical ET(30) solvent polarity scale [1]. Exhibiting an extreme negative solvatochromic effect, its intramolecular charge-transfer absorption band shifts dramatically across the visible spectrum in response to solvent dipolarity and hydrogen-bond donor (HBD) acidity [2]. For industrial and analytical buyers, procuring high-purity Reichardt's dye is essential for characterizing novel solvent systems, room-temperature ionic liquids (RTILs), and complex binary mixtures where theoretical dielectric constants fail to accurately reflect the true microenvironmental polarity [3].

Substituting Reichardt's dye with alternative solvatochromic probes, such as Nile Red or Brooker's merocyanine, fundamentally alters the analytical output and prevents direct correlation with established ET(30) literature [1]. Nile Red exhibits positive solvatochromism and is significantly less sensitive to a solvent's hydrogen-bond donating capacity, making it inadequate for accurate protic solvent characterization [2]. Meanwhile, Brooker's merocyanine possesses different protonation equilibria and structural responses, leading to divergent spectral shifts[3]. Consequently, if a laboratory needs to report benchmark ET(30) values for quality control of deep eutectic solvents or standardized material characterization, generic polarity probes cannot be used as drop-in replacements[1].

Dynamic Range of Solvatochromic Shift: Reichardt's Dye vs. Nile Red

Reichardt's dye provides an exceptionally broad dynamic range for polarity sensing, exhibiting a negative solvatochromic (hypsochromic) shift of approximately 350 nm (e.g., from ~810 nm in non-polar diphenyl ether to 453 nm in water) [1]. In contrast, Nile Red displays a much narrower positive solvatochromic shift of approximately 70-80 nm across a similar solvent range [2]. This massive spectral window allows Reichardt's dye to offer superior optical resolution when differentiating between closely related polar or protic solvent mixtures.

Evidence DimensionVisible/NIR absorption shift range across standard solvents
Target Compound Data> 350 nm shift (negative solvatochromism)
Comparator Or BaselineNile Red: ~70-80 nm shift (positive solvatochromism)
Quantified DifferenceOver 4x greater spectral resolution for polarity changes
ConditionsUV-Vis spectrophotometry from non-polar organics to aqueous media

Buyers requiring high-resolution differentiation of solvent microenvironments must select Reichardt's dye to achieve the necessary spectral sensitivity.

Direct ET(30) Scale Calibration for Ionic Liquids

When characterizing novel room-temperature ionic liquids (RTILs) like bmimPF6, Reichardt's dye allows for the direct calculation of the ET(30) parameter using the standard equation ET(30) = 28591 / λmax [1]. Using alternative probes like Nile Red requires empirical conversion scales (ENR) that lose accuracy in highly polar or hydrogen-bonding environments, often yielding divergent polarity assessments [2]. For instance, while Nile Red might suggest a microenvironment similar to water for certain RTILs, Reichardt's dye accurately captures the specific HBD acidity, aligning the polarity more closely with ethanol[1].

Evidence DimensionAccuracy of polarity parameter calculation in RTILs
Target Compound DataDirect ET(30) derivation capturing HBD acidity
Comparator Or BaselineNile Red: Requires ENR conversion, under-reports HBD effects
Quantified DifferenceEliminates conversion errors in protic/ionic media
ConditionsSolvation parameter analysis in bmimPF6 and other RTILs

Procurement of Reichardt's dye is mandatory for laboratories that must establish universally recognized ET(30) values for new solvents without conversion artifacts.

Solubility Limitations in Non-Polar Hydrocarbon Matrices

While Reichardt's dye is the standard for polar and moderately non-polar media, it is practically insoluble in pure aliphatic hydrocarbons and highly non-polar diene rubbers (e.g., polyisoprene, polybutadiene) [1]. In these specific procurement scenarios, buyers must substitute Betaine 30 with Nile Red or the lipophilic Reichardt's dye derivative ET(33), which maintain solubility in non-polar polymer matrices [2]. Attempting to use standard Reichardt's dye in these ultra-low polarity hydrocarbon rubbers results in phase separation and failed optical measurements.

Evidence DimensionSolubility and optical clarity in diene rubbers/aliphatic hydrocarbons
Target Compound DataInsoluble; fails to provide λmax
Comparator Or BaselineNile Red / ET(33): Soluble; yields clear ENR / ET(33) values
Quantified DifferenceBinary operational threshold (insoluble vs. soluble)
ConditionsBlending into polyisoprene/polybutadiene matrices

This defines a strict procurement boundary: buyers must use Nile Red or ET(33) for pure hydrocarbon rubbers, reserving Betaine 30 for polar, protic, or ionic systems.

Selective Chromogenic Anion Sensing via Protonation

Reichardt's dye acts as a strong base; upon protonation, its solution becomes colorless, and the addition of specific anions deprotonates the dye to restore its intense color[1]. Compared to Brooker's merocyanine, which only regains color in the presence of CN- and F-, protonated Reichardt's dye demonstrates broader utility by also responding quantitatively to H2PO4- [1]. This specific protonation-deprotonation equilibrium makes it a highly effective precursor for developing naked-eye colorimetric sensors for a wider array of relevant anions.

Evidence DimensionRange of detectable anions via color restoration
Target Compound DataDetects CN-, F-, and H2PO4-
Comparator Or BaselineBrooker's merocyanine: Detects only CN- and F-
Quantified DifferenceExpanded detection scope to include dihydrogen phosphate
ConditionsAcetonitrile solutions of protonated dyes with anion addition

For sensor development, Reichardt's dye offers a more versatile platform for multi-anion naked-eye detection than competing merocyanine dyes.

Standardized Solvent Polarity Calibration (ET(30) Indexing)

Essential for analytical labs and chemical manufacturers needing to publish or verify the exact polarity of new deep eutectic solvents, ionic liquids, and binary mixtures using the universally accepted ET(30) scale without relying on inaccurate conversion formulas [1].

Quality Control of Protic and Ionic Solvents

Used as an in-line or batch-testing optical probe to detect trace water or changes in hydrogen-bond donor acidity in industrial solvent streams, leveraging its massive 350+ nm solvatochromic shift to provide higher resolution than standard fluorescent probes [2].

Naked-Eye Colorimetric Anion Sensor Development

Utilized as a chromogenic precursor in environmental and biological assays where its protonated (colorless) form is selectively deprotonated by anions like F- or H2PO4-, restoring its strong visible absorption and outperforming alternative merocyanine dyes in detection scope [3].

XLogP3

11.1

Wikipedia

Reichardt's dye

Dates

Last modified: 08-15-2023

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